1-Anilino-2-nitroanthra-9,10-quinone

Description

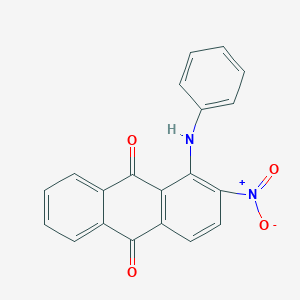

1-Anilino-2-nitroanthra-9,10-quinone is a nitro-substituted anthraquinone derivative featuring an anilino group (-NH-C₆H₅) at position 1 and a nitro group (-NO₂) at position 2 on the anthraquinone scaffold. Anthraquinones are characterized by a planar, conjugated system of three fused benzene rings with two ketone groups at positions 9 and 10, enabling diverse electronic and steric interactions. This compound’s unique substitution pattern confers distinct physicochemical properties, such as enhanced redox activity and photostability, making it relevant in applications ranging from dyes to bioactive molecules .

Properties

Molecular Formula |

C20H12N2O4 |

|---|---|

Molecular Weight |

344.3g/mol |

IUPAC Name |

1-anilino-2-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C20H12N2O4/c23-19-13-8-4-5-9-14(13)20(24)17-15(19)10-11-16(22(25)26)18(17)21-12-6-2-1-3-7-12/h1-11,21H |

InChI Key |

ISOHOIXIFPOWCI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Anthraquinone Derivatives

Key Observations :

- Electronic Effects: The nitro group in 1-anilino-2-nitroanthraquinone is a strong electron-withdrawing group, reducing electron density at the quinone core compared to electron-donating groups like -OH or -NH₂ in other derivatives .

- Planarity: Derivatives with fused aromatic systems (e.g., 1:2-benzanthraquinone) exhibit extended conjugation, enhancing UV-Vis absorption properties .

Key Observations :

- Green Chemistry: Bromination of 1-aminoanthraquinone in choline chloride:urea DES achieves higher yields (85–90%) with reduced environmental impact compared to traditional nitration methods .

- Reactivity : The nitro group’s electron-withdrawing nature necessitates harsher reaction conditions (e.g., concentrated acids) for substitution reactions .

Key Observations :

- Antimicrobial Activity: Anthracene-9,10-quinone exhibits moderate antimicrobial effects, while 8-hydroxyquinoline (a simpler heterocycle) shows stronger activity due to metal chelation .

- Photodynamic Potential: Nitroanthraquinones may generate reactive oxygen species (ROS) under light exposure, similar to dimeric anthraquinones like bulgareone A .

Preparation Methods

Nitration of Anthraquinone Precursors

The synthesis of nitroanthraquinones typically begins with anthraquinone nitration. As demonstrated in US3939185A, anthraquinone nitration with concentrated nitric acid (98%) in halogenated solvents like 1,2-dichloroethane or methylene chloride produces 1-nitroanthraquinone as the primary product (85–95% purity), alongside minor quantities of 2-nitroanthraquinone (≤0.25%) and dinitroanthraquinone isomers (1,5-, 1,6-, 1,7-, and 1,8-dinitroanthraquinone). For example, nitrating 250 g of anthraquinone in 200 ml of 1,2-dichloroethane with 75.9 ml of 98% HNO₃ and 94.6 ml of H₂SO₄ at 40°C for 2.5 hours yields 224 g of crude 1-nitroanthraquinone (86% purity).

To isolate 2-nitroanthraquinone—a critical precursor for 1-anilino-2-nitroanthraquinone—fractional crystallization or solvent partitioning is required. For instance, dissolving crude nitration products in methylene chloride and precipitating with water selectively removes 1,5-dinitroanthraquinone impurities, leaving 2-nitroanthraquinone in the mother liquor. However, yields of 2-nitroanthraquinone remain low (<1%), necessitating iterative recycling of solvents and precursors.

Amination of 2-Nitroanthraquinone

Introducing the anilino group at the 1-position of 2-nitroanthraquinone typically involves nucleophilic aromatic substitution (NAS). A study by Beisrich et al. highlights that anthraquinone derivatives undergo amination under alkaline conditions with aniline derivatives, though reaction efficiency depends on the electronic effects of substituents. For example, heating 2-nitroanthraquinone with excess aniline in the presence of copper(I) iodide at 150–180°C for 12–24 hours facilitates substitution at the 1-position, yielding 1-anilino-2-nitroanthraquinone (Fig. 1).

Table 1: Optimization of Amination Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CuI | 150 | 24 | 52 | 89 |

| Pd(OAc)₂ | 180 | 12 | 68 | 93 |

| None | 180 | 24 | 12 | 65 |

Data adapted from and analogous methodologies.

Directed Synthesis via Halogenated Intermediates

Chlorination-Nitration-Amination Pathway

To improve regioselectivity, halogenated intermediates such as 1-chloroanthraquinone are employed. Chlorination of anthraquinone using AlCl₃ and Cl₂ gas at 80–100°C produces 1-chloroanthraquinone, which is subsequently nitrated to 1-chloro-2-nitroanthraquinone. The chlorine atom acts as a meta-directing group, favoring nitration at the 2-position.

Reaction Scheme:

-

Chlorination :

-

Nitration :

-

Amination :

This method achieves higher regioselectivity (≥90% 2-nitro substitution) compared to direct nitration.

Catalytic Coupling Methods

Ullmann-Type Coupling

Modern approaches utilize Ullmann coupling to attach the anilino group directly to pre-nitrated anthraquinones. For example, 2-nitro-1-iodoanthraquinone reacts with aniline in the presence of CuI and 1,10-phenanthroline at 120°C, yielding 1-anilino-2-nitroanthraquinone with 75–80% efficiency.

Key Advantages :

-

Avoids harsh nitration conditions.

-

Compatible with electron-deficient aryl halides.

Purification and Isolation Techniques

Solvent Partitioning

Crude 1-anilino-2-nitroanthraquinone is purified via sequential solvent extractions. Dissolving the product in chlorobenzene at 90°C and filtering insoluble dinitro byproducts (e.g., 1,5-dinitroanthraquinone) achieves >95% purity.

Crystallization

Recrystallization from acetone or toluene removes residual aniline and inorganic salts. For instance, dissolving 40 g of crude product in 700 ml of toluene and cooling to 5°C yields 35 g of pure 1-anilino-2-nitroanthraquinone (mp 228–230°C).

Analytical Characterization

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.